Methyl 2-azidohex-2-enoate

Description

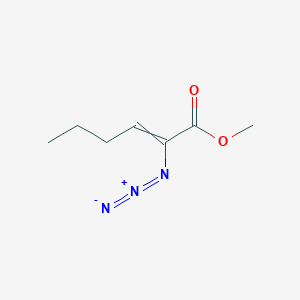

Methyl 2-azidohex-2-enoate (C₇H₉N₃O₂) is a methyl ester featuring an α,β-unsaturated ester backbone with an azido (-N₃) group at the β-position. This structural motif combines the reactivity of an electron-deficient alkene (due to conjugation with the ester carbonyl) with the azide functional group, enabling diverse applications in click chemistry (e.g., Huisgen cycloaddition) and pharmaceutical intermediate synthesis .

Properties

CAS No. |

112303-96-5 |

|---|---|

Molecular Formula |

C7H11N3O2 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 2-azidohex-2-enoate |

InChI |

InChI=1S/C7H11N3O2/c1-3-4-5-6(9-10-8)7(11)12-2/h5H,3-4H2,1-2H3 |

InChI Key |

OAVGNEQMFHCDLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C(C(=O)OC)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-azidohex-2-enoate typically involves the azidation of a suitable precursor. One common method is the reaction of hex-2-enoic acid with sodium azide in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-azidohex-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3), organic solvents (e.g., DMF), elevated temperatures.

Cycloaddition: Copper(I) catalysts, alkynes, organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

Major Products Formed:

Amines: From reduction reactions.

Triazoles: From cycloaddition reactions with alkynes.

Scientific Research Applications

Methyl 2-azidohex-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of heterocycles and other nitrogen-containing compounds.

Biology: Employed in bioconjugation techniques, where it can be used to label biomolecules with fluorescent tags or other probes.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-azidohex-2-enoate primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo various transformations, such as cycloaddition and reduction, leading to the formation of new chemical bonds and structures. These reactions often involve the formation of intermediates that can further react to produce the desired products.

Molecular Targets and Pathways:

Cycloaddition Pathway: Involves the formation of triazoles through the reaction with alkynes.

Reduction Pathway: Involves the conversion of the azido group to an amine.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl 2-azidohex-2-enoate belongs to the broader class of methyl esters but is distinguished by its azido and α,β-unsaturated moieties. Key comparisons include:

Key Differences :

- The azide group in this compound enables rapid cycloaddition reactions (e.g., with alkynes), unlike the inert hydroxyl or acetamido groups in other esters .

- α,β-Unsaturation increases electrophilicity, facilitating Michael additions, contrasting with saturated esters like sandaracopimaric acid derivatives .

Physical and Chemical Properties

While explicit data for this compound is unavailable, inferences can be drawn from analogous compounds:

- Volatility : Likely lower than smaller esters (e.g., Methyl 2-hydroxyacetate, C₃H₆O₃; ) due to higher molecular weight.

- Stability : Azides are thermally sensitive; the ester’s electron-withdrawing effect may stabilize the azide compared to aliphatic azides .

- Solubility : Polar aprotic solvents (e.g., DMF) are probable media, similar to methyl esters of aromatic acids ().

Crystallography and Hydrogen Bonding

Software like SHELXL () and ORTEP-3 () are critical for modeling such interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.